REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[NH:12][CH2:13][CH:14]=[C:15]([CH3:17])[CH3:16])[C:5]([O:7][CH3:8])=[O:6]>C(N(CC)CC)C.C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:15]([C:14]1[C:10]2[C:11](=[CH:2][CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:9]=2)[NH:12][CH:13]=1)([CH3:17])[CH3:16] |f:3.4.5|
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Name
|
methyl 3-iodo-4-(3-methyl-but-2-enylamino)-benzoate
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)OC)C=CC1NCC=C(C)C
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was sealed in a bomb
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
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Type
|
FILTRATION
|
Details
|
was filtered
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
ADDITION
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Details
|
The residue was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and petroleum ether (1:4, v/v)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CNC2=CC=C(C=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |